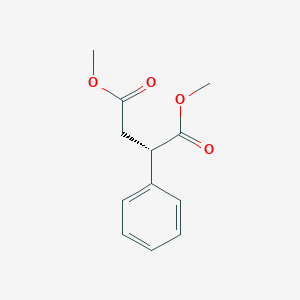

(S)-Dimethyl 2-phenylsuccinate

Description

Significance of Enantiomerically Pure Succinate (B1194679) Derivatives in Asymmetric Synthesis

Enantiomerically pure compounds are molecules that exist as a single stereoisomer. In the context of drug development, the specific three-dimensional arrangement of a molecule can be critical to its biological activity. wikipedia.orgnih.gov Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. nih.gov This underscores the importance of asymmetric synthesis, a field of chemistry dedicated to the selective production of a single enantiomer. wikipedia.org

Historical Context of Chiral Phenylsuccinate Esters in Synthetic Chemistry

The study of chirality and its implications in the biological world has a rich history, dating back to the pioneering work of Louis Pasteur in the mid-19th century. nih.gov His discoveries laid the foundation for the field of stereochemistry and the understanding of enantiomers. nih.gov Over the following decades, chemists began to explore methods for synthesizing and separating chiral molecules.

While a detailed historical account specifically for chiral phenylsuccinate esters is not extensively documented in readily available literature, the development of their use is intrinsically linked to the broader advancements in asymmetric synthesis. The early 20th century saw the emergence of the "chiral pool" concept, where naturally occurring chiral molecules were used as starting materials for the synthesis of other chiral compounds. As the field progressed, methods for creating chiral centers from non-chiral starting materials, known as asymmetric induction, became more sophisticated.

The development of chiral resolving agents and chiral chromatography techniques provided ways to separate racemic mixtures of compounds like phenylsuccinic acid, paving the way for the use of its individual enantiomers in synthesis. csbsju.edu Furthermore, the advent of enantioselective catalysis has offered more direct routes to enantiomerically pure succinate derivatives. libretexts.org

Structural Features and Stereochemical Considerations of (S)-Dimethyl 2-Phenylsuccinate

This compound possesses a unique combination of structural features that contribute to its utility in organic synthesis. The molecule contains a succinate backbone, which is a four-carbon dicarboxylic acid ester. A phenyl group and a hydrogen atom are attached to the second carbon atom (C2), which is the stereogenic center. The "(S)" designation in its name refers to the specific spatial arrangement of the groups around this chiral center, as defined by the Cahn-Ingold-Prelog priority rules.

The presence of the two ester functional groups offers multiple sites for chemical modification. These esters can be hydrolyzed to the corresponding carboxylic acids, which can then be converted into a variety of other functional groups. The phenyl ring also provides a handle for further synthetic transformations.

The stereochemistry of this compound is a critical aspect of its chemical identity. Molecules that are non-superimposable mirror images of each other are called enantiomers. youtube.com The other enantiomer of this compound is (R)-Dimethyl 2-phenylsuccinate. These two enantiomers have identical physical properties such as melting point and boiling point, but they rotate plane-polarized light in opposite directions and interact differently with other chiral molecules, including biological receptors. wikipedia.org This differential interaction is the basis for their distinct biological activities.

Table 1: Physicochemical Properties of Dimethyl 2-phenylsuccinate

| Property | Value |

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol guidechem.com |

| Melting Point | 54.5-55.5 °C lookchem.comchemicalbook.com |

| Boiling Point (Predicted) | 301.7±22.0 °C lookchem.com |

| Density (Predicted) | 1.133±0.06 g/cm³ lookchem.com |

| CAS Number | 15463-92-0 lookchem.com |

Structure

3D Structure

Properties

CAS No. |

61548-76-3 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

dimethyl (2S)-2-phenylbutanedioate |

InChI |

InChI=1S/C12H14O4/c1-15-11(13)8-10(12(14)16-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/t10-/m0/s1 |

InChI Key |

CGVIBFZHFCVINR-JTQLQIEISA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC=CC=C1)C(=O)OC |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)C(=O)OC |

Origin of Product |

United States |

Advanced Methodologies for the Stereoselective Synthesis of S Dimethyl 2 Phenylsuccinate

Asymmetric Catalysis for (S)-Dimethyl 2-Phenylsuccinate Preparation

Asymmetric catalysis stands as a cornerstone of modern organic synthesis, offering powerful tools for the enantioselective construction of chiral molecules. For the synthesis of this compound, several catalytic approaches, including those mediated by chiral ligands, organocatalysts, and metal-catalyzed hydrogenations, are employed.

Chiral Ligand-Mediated Approaches

The use of chiral ligands in complex with metal centers allows for the creation of an asymmetric environment that can direct the stereochemical outcome of a reaction. In the context of synthesizing this compound, a key strategy involves the asymmetric conjugate addition of a nucleophile to an unsaturated precursor, such as dimethyl phenylfumarate or dimethyl 2-phenylmaleate.

Chiral phosphine (B1218219) ligands, such as those from the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) family, or P,N-ligands like PHOX (phosphinooxazolines), are instrumental in this area. nih.gov These ligands can be complexed with metals like rhodium, palladium, or copper to catalyze the addition of various nucleophiles. For instance, a palladium complex bearing a chiral PHOX ligand could catalyze the Michael addition of a malonic ester derivative to a phenyl-substituted α,β-unsaturated ester, followed by subsequent chemical transformations to yield the target succinate (B1194679). The steric and electronic properties of the ligand are meticulously tuned to maximize enantioselectivity, effectively shielding one face of the substrate and allowing nucleophilic attack on the other. nih.gov

Another prominent strategy is the use of heterobimetallic catalysts. Complexes involving a Lewis acid and a Brønsted base within a single chiral framework, such as a Ga-Na-BINOL complex, have proven effective in asymmetric Michael additions. nih.govresearchgate.net Such a catalyst could activate both the nucleophile and the electrophile simultaneously, organizing them within the chiral pocket to ensure a highly stereoselective C-C bond formation, leading to the desired (S)-enantiomer. researchgate.net

Organocatalytic Enantioselective Routes

Organocatalysis, which utilizes small, chiral organic molecules to catalyze reactions, has emerged as a powerful alternative to metal-based catalysis. For the synthesis of this compound, the most relevant organocatalytic method is the asymmetric Michael addition to an unsaturated precursor.

Chiral amines or cinchona alkaloid derivatives are frequently used as catalysts. nih.gov For example, a secondary amine catalyst, such as a derivative of proline, can react with an α,β-unsaturated aldehyde or ketone to form a chiral enamine intermediate. This enamine then reacts with a nucleophile, with the stereochemistry of the addition being controlled by the chiral catalyst. While this approach is more direct for carbonyl compounds, similar principles apply to the addition of carbon nucleophiles like dimethyl malonate to nitroalkenes or other activated alkenes, which can subsequently be converted to the target succinate.

A key advantage of organocatalysis is the avoidance of potentially toxic heavy metals. The reactions are often performed under mild conditions and show a high degree of functional group tolerance. nih.gov In a hypothetical synthesis, a chiral squaramide or thiourea-based catalyst could be used to activate dimethyl phenylfumarate towards nucleophilic attack by a soft nucleophile through hydrogen bonding, directing the approach of the nucleophile to generate the (S)-configuration with high enantiomeric excess.

Metal-Catalyzed Asymmetric Hydrogenation and Related Addition Reactions

One of the most direct and atom-economical methods for preparing this compound is the asymmetric hydrogenation of a prochiral unsaturated precursor, such as dimethyl 2-phenylmaleate, dimethyl 2-phenylfumarate, or dimethyl 2-phenylitaconate. This reaction involves the addition of hydrogen across the double bond, creating the chiral center.

The success of this transformation hinges on the use of a chiral catalyst, typically a rhodium or ruthenium complex coordinated to a chiral phosphine ligand. nih.gov Ligands like (R)-BINAP or its analogues create a chiral environment around the metal center that forces the substrate to bind in a specific orientation, leading to the delivery of hydrogen to one face of the double bond. While direct literature on the hydrogenation of dimethyl 2-phenylitaconate is sparse, extensive research on the analogous synthesis of dimethyl 2-methylsuccinate provides a clear blueprint. researchgate.netmdpi.com In these cases, rhodium or ruthenium catalysts have achieved high yields and excellent enantioselectivities. researchgate.net

Below is a representative table of results for the asymmetric hydrogenation to produce a chiral dimethyl succinate, based on data from analogous methyl-substituted systems. researchgate.netmdpi.com

| Precursor | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Dimethyl mesaconate | SeER from Saccharomyces eubayanus | 80 | 98 ((S)-enantiomer) |

| Dimethyl citraconate | Bac-OYE1 from Bacillus sp. | 86 | 99 ((R)-enantiomer) |

| Dimethyl itaconate | AfER from Aspergillus flavus | 77 | 99 ((R)-enantiomer) |

This table presents data for the synthesis of dimethyl 2-methylsuccinate, which serves as a model for the expected outcomes in the synthesis of dimethyl 2-phenylsuccinate.

Biocatalytic Synthesis of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell microbial systems can operate under mild conditions in aqueous media, often displaying exquisite chemo-, regio-, and stereoselectivity.

Enzyme-Catalyzed Deracemization Strategies

Deracemization strategies aim to convert a racemic mixture into a single, pure enantiomer. A common and effective method is enzyme-catalyzed kinetic resolution. In this approach, an enzyme selectively acts on one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the modified product.

For the preparation of this compound, a racemic mixture of dimethyl 2-phenylsuccinate can be subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB) or Candida rugosa lipase. mdpi.comnih.gov The lipase would selectively hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding monoester or diacid, leaving the desired this compound unreacted. The unreacted ester can then be easily separated from the more polar hydrolyzed product. The efficiency of this resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E).

| Substrate | Enzyme (Lipase) | Conversion (%) | Product ee (%) | Recovered Substrate ee (%) |

| Racemic Dimethyl 1-butyryloxy-1-carboxymethylphosphonate | Candida rugosa | ~50 | >98 (Hydroxyphosphonate) | >98 (Butyryloxyphosphonate) |

| Racemic Alcohol (±)-4 | Amano Lipase PS-C II | ~50 | 99.6 (Acetate) | 99.6 (Alcohol) |

This table shows results from lipase-catalyzed resolutions of analogous ester compounds, illustrating the high selectivities achievable. mdpi.comnih.gov

More advanced deracemization techniques include photoexcited palladium catalysis, where a chiral palladium complex in an excited state can selectively racemize one enantiomer of a substrate while leaving the other untouched, ultimately converting the mixture to a single enantiomer. nih.gov

Microbial Transformations for Stereoselective Access

The use of whole microorganisms, such as bacteria or yeast, offers a powerful method for stereoselective synthesis. These transformations leverage the diverse enzymatic machinery within the cell to perform complex reactions. A highly effective strategy for producing this compound is the asymmetric reduction of an unsaturated precursor using ene-reductases present in various microbes. researchgate.net

Strains of Saccharomyces, Bacillus, and Aspergillus have been identified to contain ene-reductases capable of reducing the C=C bond of α,β-unsaturated esters with high enantioselectivity. researchgate.netmdpi.com For instance, a culture of Saccharomyces eubayanus could be used to reduce dimethyl 2-phenylfumarate. The substrate would be taken up by the yeast cells, where intracellular ene-reductases, using cofactors like NADPH, would catalyze the stereoselective addition of hydrogen to yield this compound. mdpi.com This product would then be secreted or extracted from the cells.

This one-pot approach is highly efficient and environmentally benign. Research on the synthesis of the closely related (S)-dimethyl 2-methylsuccinate has demonstrated that high substrate concentrations can be converted with excellent yields and enantioselectivities, making it a viable route for industrial-scale production. researchgate.netmdpi.com

Chiral Auxiliary-Controlled Synthesis of this compound

The use of a chiral auxiliary is a powerful and reliable strategy for establishing stereocenters in a predictable manner. scielo.org.mxuwindsor.ca This method involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. The inherent chirality of the auxiliary then directs a subsequent chemical transformation, leading to the formation of one diastereomer in preference to the other. researchgate.netchegg.com Following the diastereoselective reaction, the auxiliary is cleaved and can often be recovered for reuse. youtube.com

The most common application of this strategy for synthesizing derivatives like this compound involves the use of Evans-type oxazolidinone auxiliaries. santiago-lab.comrsc.org The general procedure can be outlined in three key steps:

Acylation of the Chiral Auxiliary: The process begins with the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acylating agent like propionyl chloride or propionic anhydride. This step forms a chiral N-acyl imide. santiago-lab.comed.gov

Diastereoselective Enolate Alkylation: The α-proton of the propionyl group is deprotonated using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at low temperatures (e.g., -78 °C). uwindsor.caresearchgate.net This generates a rigid, chelated Z-enolate where the metal cation is coordinated by both the enolate oxygen and the carbonyl oxygen of the auxiliary. The bulky substituent on the auxiliary (e.g., a phenyl or isopropyl group) effectively blocks one face of the enolate. youtube.comsantiago-lab.com Subsequent addition of an electrophile, such as benzyl (B1604629) bromide, occurs preferentially from the less sterically hindered face, leading to the formation of the new stereocenter with high diastereoselectivity. researchgate.neted.gov

Cleavage of the Auxiliary: The final step involves the removal of the chiral auxiliary to yield the desired product. This can be achieved under various conditions to produce different functional groups. For the synthesis of this compound, alcoholysis with sodium methoxide (B1231860) in methanol (B129727) is a common method. This cleaves the auxiliary, yielding the methyl ester directly and allowing for the recovery of the valuable auxiliary. santiago-lab.com

The high degree of stereocontrol is a significant advantage of this method, often resulting in diastereomeric excess (de) values exceeding 98%. researchgate.neted.gov

Table 1: Common Chiral Auxiliaries and Cleavage Conditions

| Chiral Auxiliary | Typical Application | Cleavage Reagent | Product Formed |

|---|---|---|---|

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Asymmetric Alkylation, Aldol Reactions | LiOH/H₂O₂ | Carboxylic Acid |

| (S)-4-Benzyl-2-oxazolidinone | Asymmetric Alkylation, Aldol Reactions | LiBH₄ | Primary Alcohol |

| Oppolzer's Camphorsultam | Asymmetric Alkylation, Diels-Alder | NaOMe/MeOH | Methyl Ester |

| (R)-(-)-2-Phenylglycinol | Diastereoselective Ring-Closing Reactions | Catalytic Hydrogenation | Piperidine Derivatives |

Resolution-Based Techniques for Enantiomeric Enrichment

Resolution techniques are employed to separate a racemic mixture into its constituent enantiomers. Unlike asymmetric synthesis, which aims to create a single enantiomer, resolution separates a pre-existing 50:50 mixture. This is a widely used approach for obtaining enantiomerically pure compounds. wikipedia.org

Kinetic resolution operates on the principle that two enantiomers may react at different rates with a chiral catalyst or reagent. wikipedia.org This difference in reaction rates allows for the enrichment of the less reactive enantiomer as the more reactive one is consumed. Enzymatic kinetic resolution is a particularly powerful and common application of this principle. nih.govmdpi.com

For the synthesis of this compound, the kinetic resolution of the racemic diester can be effectively achieved using lipases. In a typical hydrolytic kinetic resolution, racemic dimethyl 2-phenylsuccinate is exposed to a lipase in an aqueous buffer system. The enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., the R-enantiomer) to the corresponding monoester or diacid, while leaving the desired (S)-enantiomer largely unreacted. mdpi.comnih.gov

The reaction is typically allowed to proceed to approximately 50% conversion, at which point the unreacted this compound can be isolated with high enantiomeric excess (ee). nih.govmdpi.com The choice of enzyme, solvent, and temperature are critical parameters that influence both the reaction rate and the enantioselectivity (expressed as the enantiomeric ratio, E). Lipases such as Candida antarctica Lipase B (CALB), Pseudomonas fluorescens lipase, and Candida rugosa lipase are frequently employed for such resolutions. mdpi.commdpi.com

Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of Esters

| Enzyme | Substrate Type | Reaction Type | Typical Conversion (%) | Product ee (%) | Reference |

|---|---|---|---|---|---|

| Pseudomonas fluorescens Lipase | Aryl-propan-2-yl acetate | Hydrolysis | ~50 | >99 | mdpi.com |

| Candida antarctica Lipase B (Novozym 435) | Aromatic MBH Butyrate | Hydrolysis | ~50 | >90 | nih.govresearchgate.net |

| Candida rugosa Lipase | 1-(Isopropylamino)-3-phenoxy-2-propanol | Transesterification | 28 | 96 | mdpi.com |

| Thermomyces lanuginosus Lipase (TLL) | Aryl-propan-2-yl acetate | Hydrolysis | ~50 | >99 | mdpi.com |

Note: This table presents representative data for lipase-catalyzed resolutions of structurally related esters to illustrate typical outcomes.

Classical resolution involves the conversion of a racemic mixture into a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility. libretexts.orglibretexts.org This difference allows for their separation by conventional techniques like fractional crystallization.

For this compound, this process is typically carried out on the corresponding diacid, phenylsuccinic acid. The racemic acid is treated with an enantiomerically pure chiral base, known as a resolving agent. libretexts.org Common resolving agents for acidic compounds are chiral amines such as (R)-(+)-1-phenylethylamine or naturally occurring amino acids like (-)-proline. libretexts.orgsigmaaldrich.com

The reaction between the racemic acid and the chiral base forms a mixture of two diastereomeric salts. libretexts.org For example, reacting (±)-phenylsuccinic acid with (-)-proline yields two diastereomeric salts: [(+)-phenylsuccinate]·[(-)-proline]₂ and [(-)-phenylsuccinate]·[(-)-proline]₂. Due to their different crystal packing and solubility, one of these salts will preferentially crystallize from a suitable solvent, such as 2-propanol. libretexts.orggradebuddy.com

After separating the crystallized diastereomeric salt by filtration, the pure enantiomer of phenylsuccinic acid is recovered by treatment with a strong acid (e.g., HCl) to remove the resolving agent. quizlet.com The recovered (S)-phenylsuccinic acid can then be esterified using methanol under acidic conditions to yield the final target, this compound.

Table 3: Chiral Resolving Agents for Phenylsuccinic Acid

| Resolving Agent | Typical Solvent | Separation Method | Reference |

|---|---|---|---|

| (-)-Proline | 2-Propanol | Fractional Crystallization | libretexts.orggradebuddy.comchegg.com |

| (R)-(+)-1-Phenylethylamine | Ethanol / Acetone | Fractional Crystallization | libretexts.orgnih.gov |

| Brucine | Water / Ethanol | Fractional Crystallization | wikipedia.org |

| (R)-(+)-Benzyl-1-phenylethylamine | Ethanol | Fractional Crystallization | nih.gov |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign, efficient, and sustainable. rsc.org These principles can be effectively applied to the synthesis of this compound through several advanced methodologies.

Biocatalysis: As discussed in the kinetic resolution section, the use of enzymes (biocatalysis) is a cornerstone of green chemistry. gradebuddy.comentrechem.com Enzymes operate under mild conditions (room temperature and neutral pH), use water as a solvent, and are highly selective, which reduces the need for protecting groups and minimizes the formation of byproducts. rsc.org Ene-reductases, for example, can catalyze the asymmetric reduction of unsaturated precursors like dimethyl 2-phenylmaleate directly to this compound with high enantioselectivity. researchgate.netmdpi.com Such processes are highly atom-economical and avoid the use of harsh reagents.

Asymmetric Catalysis: Instead of using stoichiometric chiral auxiliaries, asymmetric catalysis employs a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. This approach significantly reduces waste. A prominent example is the asymmetric hydrogenation of a prochiral precursor, such as dimethyl 2-phenylmaleate or the corresponding anhydride. researchgate.net Catalytic systems based on rhodium or palladium complexed with chiral phosphine ligands can achieve excellent yields and enantioselectivities (up to 99% ee) under hydrogen pressure. nih.govresearchgate.net This method is highly atom-economical, as the only byproduct is the catalyst which can, in principle, be recycled.

By integrating these green principles, the synthesis of this compound can be made not only stereoselective but also more economically viable and environmentally responsible.

Mechanistic Investigations of S Dimethyl 2 Phenylsuccinate Formation Pathways

Reaction Mechanism Elucidation in Asymmetric Catalytic Syntheses

The formation of (S)-Dimethyl 2-phenylsuccinate is predominantly achieved through the asymmetric hydrogenation of prochiral precursors such as dimethyl 2-phenylfumarate or dimethyl 2-phenylmaleate. Rhodium-based catalysts, featuring chiral phosphine (B1218219) ligands, are commonly employed to induce enantioselectivity.

The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation, which can be extended to the synthesis of this compound, involves several key steps. The catalytic cycle is initiated by the coordination of the prochiral olefin (dimethyl 2-phenylfumarate) to the chiral rhodium catalyst. This is followed by the oxidative addition of molecular hydrogen to the rhodium center, forming a dihydrido-rhodium complex. Subsequently, migratory insertion of the olefin into a rhodium-hydride bond occurs, generating a rhodium-alkyl intermediate. This step is often rate-determining and crucial for establishing the stereochemistry at the C2 position. Finally, reductive elimination of the product, this compound, regenerates the active catalyst, allowing it to re-enter the catalytic cycle.

The stereochemical outcome of the asymmetric hydrogenation is determined by the relative energies of the diastereomeric transition states leading to the (S) and (R) enantiomers. In the context of rhodium-catalyzed hydrogenation with chiral diphosphine ligands, quadrant diagrams are often used to predict the favored enantiomer. The phenyl group and the two methoxycarbonyl groups of the substrate orient themselves within the chiral environment created by the ligand to minimize steric interactions in the transition state.

For a catalyst system employing a C2-symmetric chiral ligand, the preferred binding mode of the substrate to the rhodium center dictates the facial selectivity of the hydride transfer. Computational studies on similar systems suggest that the transition state involves a specific geometric arrangement where the substrate, catalyst, and hydride are precisely oriented. The stability of this arrangement is governed by a combination of steric and electronic factors. Non-covalent interactions, such as CH-π interactions between the phenyl group of the substrate and the phenyl groups of the chiral ligand, can also play a significant role in stabilizing the favored transition state.

Table 1: Hypothetical Relative Energies of Transition States for the Asymmetric Hydrogenation of Dimethyl 2-Phenylfumarate

| Transition State | Catalyst System | Relative Energy (kcal/mol) | Predicted Major Enantiomer |

| TS-(S) | Rh-(S,S)-Chiraphos | 0.0 | (S) |

| TS-(R) | Rh-(S,S)-Chiraphos | +2.5 | |

| TS-(S) | Rh-(R,R)-Chiraphos | +2.5 | |

| TS-(R) | Rh-(R,R)-Chiraphos | 0.0 | (R) |

Note: This table presents hypothetical data for illustrative purposes, based on common principles of asymmetric catalysis.

The direct observation of intermediates in catalytic cycles is often challenging due to their transient nature. However, a combination of spectroscopic techniques and stoichiometric reactions can provide valuable insights. In the rhodium-catalyzed hydrogenation of dimethyl 2-phenylfumarate, the formation of catalyst-substrate adducts can be inferred from NMR spectroscopy. The appearance of new signals or shifts in existing signals upon addition of the substrate to the catalyst solution can indicate coordination.

The key rhodium-alkyl intermediate, formed after the migratory insertion step, is a critical species in the catalytic cycle. While its direct detection in a catalytic reaction is rare, model studies using related substrates and catalysts have allowed for the characterization of such intermediates. These studies confirm the stereochemistry of the newly formed C-C bond and provide evidence for the proposed mechanism.

Stereocontrol Principles in Enantioselective Reactions Leading to this compound

The fundamental principle of stereocontrol in the asymmetric synthesis of this compound lies in the creation of a chiral environment that energetically favors the formation of one enantiomer over the other. This is achieved through the use of chiral catalysts, where the ligand framework dictates the spatial arrangement of the reactants in the transition state.

The "lock-and-key" model is a useful analogy, where the chiral catalyst acts as the "lock" and the prochiral substrate as the "key." The specific interactions between the substrate and the chiral ligand, such as steric hindrance and electronic interactions, guide the substrate to bind in a preferred orientation. This pre-organization ensures that the subsequent chemical transformation, such as hydride addition, occurs from a specific face of the molecule, leading to the desired enantiomer. The rigidity and conformational preferences of the chiral ligand are critical factors in achieving high levels of stereocontrol.

Kinetic Studies of Stereoselective Formation Processes

Kinetic studies provide quantitative information about the rates of reaction and the factors that influence them. In the context of the asymmetric synthesis of this compound, kinetic analysis can help to elucidate the reaction mechanism and optimize reaction conditions.

Table 2: Kinetic Parameters for the Enzymatic Reduction of Dimethyl Mesaconate to (S)-Dimethyl 2-Methylsuccinate

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| SeER | Dimethyl Mesaconate | 15.8 ± 1.2 | 1.2 ± 0.1 | 76 |

| Bac-OYE1 | Dimethyl Mesaconate | 25.4 ± 2.1 | 0.8 ± 0.05 | 31 |

| AfER | Dimethyl Mesaconate | 12.5 ± 1.5 | 0.5 ± 0.03 | 40 |

Source: Adapted from a study on the asymmetric synthesis of (S)-Dimethyl 2-methylsuccinate. researchgate.net

These data illustrate how different enzymes exhibit varying efficiencies in catalyzing the formation of the chiral succinate (B1194679). Similar kinetic analyses of the asymmetric hydrogenation of dimethyl 2-phenylfumarate would be invaluable for understanding the factors that govern the rate and enantioselectivity of this transformation. Such studies would typically involve monitoring the reaction progress over time under different conditions of substrate concentration, catalyst loading, hydrogen pressure, and temperature.

Derivatization and Transformative Reactions of S Dimethyl 2 Phenylsuccinate

Selective Functional Group Transformations at the Ester Moieties

The two distinct methyl ester groups in (S)-dimethyl 2-phenylsuccinate present opportunities for selective transformations, such as hydrolysis, reduction, and amidation. The difference in steric hindrance and electronic environment between the ester at the C2 position (adjacent to the phenyl ring and stereocenter) and the C3 position allows for potential regioselectivity in these reactions.

Selective hydrolysis of one ester group over the other can be challenging but is crucial for creating valuable mono-acid, mono-ester intermediates. While unsubstituted dimethyl phenylmalonates can be hydrolyzed under basic conditions, highly substituted or sterically hindered analogs can be resistant. beilstein-journals.org For instance, vigorous hydrolysis of similar structures with a mixture of hydrobromic acid and acetic acid has been shown to lead to the corresponding mono-acid, though sometimes accompanied by decarboxylation. beilstein-journals.org The precise conditions for selective mono-hydrolysis of this compound would require careful optimization of reagents, temperature, and reaction time to favor the attack at the less hindered ester.

Similarly, selective reduction of one ester to an alcohol would yield a chiral hydroxy-ester, a valuable synthetic intermediate. This can often be achieved using controlled amounts of a reducing agent like lithium borohydride, which is known for its milder reactivity compared to lithium aluminum hydride, allowing for greater selectivity between different ester environments.

Amidation reactions can also be employed to create amides and subsequent heterocyclic structures. For example, the conversion of diesters to diamides, followed by cyclization, is a known pathway to form lactams. organic-chemistry.org A modular, three-step strategy involving deoxygenative activation of secondary amides, photochemical alkylation, and intramolecular cyclization has been developed for the synthesis of γ- and N-substituted γ-lactams. chemrxiv.org

Reactions at the Phenyl Ring for Structural Diversification

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups that can significantly alter the molecule's properties and provide handles for further transformations. uci.edulumenlearning.comlibretexts.org The alkyl substituent on the benzene (B151609) ring (the succinate (B1194679) moiety) is an ortho-, para-director. uci.edu

Common EAS reactions applicable to this substrate include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (–NO2) primarily at the ortho and para positions. lumenlearning.comlibretexts.org The nitro group can subsequently be reduced to an amine, providing a route to anilines and their derivatives. youtube.com

Halogenation: The introduction of chlorine or bromine onto the aromatic ring is typically achieved using the elemental halogen in the presence of a Lewis acid catalyst, such as iron(III) chloride or iron(III) bromide. lumenlearning.commsu.edu

Sulfonation: Treatment with fuming sulfuric acid (H2SO4 + SO3) installs a sulfonic acid group (–SO3H) on the ring. msu.edu

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively. However, Friedel-Crafts alkylation is prone to carbocation rearrangements and polyalkylation, which can complicate the product mixture. youtube.com

The specific regioselectivity of these reactions can be influenced by steric hindrance from the succinate side chain, potentially favoring substitution at the less hindered para position over the ortho positions.

Table 1: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Typical Products |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | NO2+ | (S)-Dimethyl 2-(nitrophenyl)succinates |

| Bromination | Br2, FeBr3 | Br+ | (S)-Dimethyl 2-(bromophenyl)succinates |

| Sulfonation | SO3, H2SO4 | SO3 | (S)-Dimethyl 2-(sulfophenyl)succinates |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ | (S)-Dimethyl 2-(acylphenyl)succinates |

Stereoselective Transformations at or Adjacent to the Stereogenic Center

The existing stereocenter in this compound can direct the stereochemical outcome of reactions at adjacent positions, a key principle in asymmetric synthesis. One of the most important transformations in this context is the stereoselective alkylation of the enolate formed by deprotonation of the α-proton at the C3 position.

The generation of an enolate using a strong base, such as lithium diisopropylamide (LDA), followed by the introduction of an electrophile (e.g., an alkyl halide), can lead to the formation of a new stereocenter. stackexchange.comresearchgate.net The facial selectivity of the electrophilic attack on the enolate is influenced by the stereochemistry of the adjacent C2 center. The bulky phenyl group at the stereogenic center can block one face of the planar enolate, directing the incoming electrophile to the opposite face and resulting in a high degree of diastereoselectivity. stackexchange.com This strategy is a powerful tool for building complex acyclic and cyclic systems with controlled stereochemistry.

Regioselective and Stereoselective Reactions Employing this compound as a Substrate

As a chiral building block, this compound serves as a valuable starting material for the synthesis of more complex, stereochemically defined molecules, including various heterocyclic compounds.

For instance, the diester can be a precursor for the synthesis of substituted pyroglutamic acid derivatives and other γ-lactams. orgsyn.org A general strategy involves the Michael addition of the enolized succinate to an activated alkene, followed by cyclization. The stereocenter on the phenylsuccinate starting material can influence the stereochemical course of the conjugate addition and the subsequent ring formation. Enantioselective methods for synthesizing γ-lactams are of high interest due to their prevalence in bioactive natural products and pharmaceuticals. orgsyn.org

Furthermore, diesters are key intermediates in condensation reactions. For example, the self-condensation of dimethyl succinate under the influence of a strong base like sodium methoxide (B1231860) yields dimethyl succinylsuccinate, a precursor to quinacridone (B94251) pigments. google.comgoogle.com Applying this type of intramolecular condensation to a substituted precursor like this compound could potentially lead to novel, chiral cyclic diketones, which are versatile intermediates for a range of complex targets. The reaction of tetrazines with activated esters can also lead to the diastereoselective formation of spiro-heterocyclic systems. researchgate.net

The combination of its stereocenter and multiple functional group handles makes this compound a versatile platform for the regioselective and stereoselective synthesis of a wide variety of organic molecules.

S Dimethyl 2 Phenylsuccinate As a Chiral Synthon in Complex Molecule Synthesis

Applications in the Asymmetric Synthesis of Chiral Target Molecules

The utility of (S)-dimethyl 2-phenylsuccinate extends to the creation of a variety of chiral molecules, including carboxylic acid derivatives and heterocyclic structures. Its inherent chirality guides the formation of new stereocenters with a high degree of control.

This compound serves as a precursor for the synthesis of more complex chiral carboxylic acids. Chiral Brønsted acids, a class that can include derivatives of chiral carboxylic acids, have emerged as effective organocatalysts in a multitude of asymmetric transformations. rsc.org While the direct use of this compound in this context is a specific application, the broader principle highlights the importance of chiral carboxylic acid structures in asymmetric catalysis. rsc.org The development of methods for creating chiral carboxylic acid derivatives is an active area of research, with techniques like asymmetric Michael addition reactions being employed to produce precursors to complex cyclic amino acids. rsc.org

The general importance of chiral dicarboxylic acid derivatives is underscored by the synthesis of compounds like chiral dimethyl 2-methylsuccinate, which is a key building block for many active pharmaceutical ingredients. researchgate.netresearchgate.net Enzymatic methods, for instance, have been developed for the asymmetric reduction of prochiral substrates to yield enantiomerically pure dimethyl 2-methylsuccinate. researchgate.netresearchgate.net

The carbon skeleton of this compound is a suitable starting point for the construction of various chiral heterocyclic systems. Organic azides, for example, are versatile reagents in the synthesis of a wide array of heterocycles, including those with five- and six-membered rings containing one or more heteroatoms. mdpi.com The functional groups present in derivatives of this compound can be manipulated to incorporate nitrogen, oxygen, or sulfur atoms, leading to the formation of chiral pyrrolidines, isoxazoles, and other heterocyclic structures. mdpi.com

For instance, the synthesis of pyrrolidine-3-carboxylic acid derivatives has been achieved through asymmetric Michael addition reactions, demonstrating a pathway from acyclic precursors to functionalized chiral heterocycles. rsc.org The strategic use of functional groups allows for cyclization reactions that proceed with high stereocontrol, a cornerstone of modern asymmetric synthesis.

A key feature of this compound is its pre-existing phenyl-substituted stereocenter. This allows chemists to incorporate this specific structural motif into larger, more complex molecules with a defined three-dimensional arrangement. The synthesis of conformationally constrained analogs of amino acids like phenylalanine often involves the stereoselective introduction of a phenyl group. nih.gov For example, enantiopure L-azetidine-2-carboxylic acid analogs with phenyl substituents have been prepared using asymmetric addition reactions. nih.gov

The ability to control the stereochemistry at carbon centers bearing a phenyl group is crucial in the synthesis of many biologically active compounds. The principles of asymmetric synthesis, such as the use of chiral auxiliaries or catalysts, are often employed to achieve this control.

Role in Building Blocks for Advanced Organic Frameworks and Scaffolds

The structural rigidity and defined stereochemistry of this compound make it an attractive component for the construction of advanced organic frameworks and molecular scaffolds. These frameworks are of interest in materials science and medicinal chemistry for their potential applications in areas such as catalysis, separation, and drug delivery. The precise spatial arrangement of the phenyl and ester groups can be used to direct the assembly of larger, well-defined architectures.

Retrosynthetic Analysis Strategies Involving this compound

Retrosynthetic analysis is a powerful technique for planning the synthesis of complex molecules by working backward from the target to simpler, commercially available starting materials. fiveable.mee3s-conferences.org When a target molecule contains a phenyl-substituted stereocenter and adjacent carboxylic acid or ester functionalities, this compound can be identified as a key strategic disconnection. fiveable.meyoutube.comresearchgate.net

The process involves identifying key bonds that can be disconnected to reveal simpler precursor molecules. e3s-conferences.org For a complex target, a retrosynthetic approach might involve the following thought process:

Identify the Phenyl-Substituted Stereocenter: Recognize the chiral center bearing a phenyl group within the target molecule.

Disconnect Adjacent Bonds: Conceptually break the bonds connecting this stereocenter to the rest of the molecule.

Recognize the Synthon: If the disconnection reveals a succinate-like fragment, this compound becomes a logical and readily available chiral starting material.

This strategy simplifies the synthetic plan by providing a starting material that already possesses the desired stereochemistry at a key position, thus reducing the number of stereoselective steps required in the forward synthesis.

Advanced Analytical Strategies for Stereochemical Elucidation and Reaction Monitoring

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is an indispensable tool for the separation of enantiomers and the determination of enantiomeric excess (ee). This technique relies on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP) or a chiral mobile phase additive. phenomenex.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two primary modes of chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a versatile and widely used method for enantiomeric separation. phenomenex.com The choice of the chiral stationary phase is critical and is often determined by screening a variety of columns with different chiral selectors. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of chiral compounds. csfarmacie.cz These phases can be operated in normal-phase, reversed-phase, or polar organic modes, offering flexibility in method development. csfarmacie.cz

For the separation of phenylsuccinic acid enantiomers, a related compound to (S)-Dimethyl 2-phenylsuccinate, high-speed countercurrent chromatography (HSCCC), a form of liquid chromatography, has been successfully applied. nih.gov This method utilized a biphasic solvent system and chiral selectors in both the stationary and mobile phases to achieve high purity separation. nih.gov

A typical chiral HPLC method development workflow involves:

Column Screening: Testing a range of chiral columns (e.g., Lux Cellulose or Amylose-based) with various mobile phases (normal, reversed, and polar organic). phenomenex.com

Mobile Phase Optimization: Fine-tuning the mobile phase composition, including the ratio of organic modifiers and the type and concentration of additives, to improve resolution and analysis time.

Detection: Utilizing a UV detector is common, but coupling the HPLC system with a circular dichroism (CD) detector can provide additional information on the elution order of the enantiomers. jasco-global.com

Interactive Table: Chiral HPLC Separation Parameters for Phenylsuccinic Acid Enantiomers

| Parameter | Value | Reference |

|---|---|---|

| Technique | High-Speed Countercurrent Chromatography (HSCCC) | nih.gov |

| Solvent System | n-hexane/methyl tert-butyl ether/water (0.5:1.5:2, v/v/v) | nih.gov |

| Chiral Selectors | D-Isobutyl tartrate (lipophilic), hydroxypropyl-β-cyclodextrin (hydrophilic) | nih.gov |

| Purity Achieved | >99.5% | nih.gov |

| Recovery Rate | 82-85% | nih.gov |

Chiral Gas Chromatography (GC):

Chiral GC is another powerful technique for the separation of volatile chiral compounds. gcms.cz It employs capillary columns coated with a chiral stationary phase, often a derivative of cyclodextrin (B1172386). gcms.cznih.gov The choice of the specific cyclodextrin derivative and the temperature program are crucial for achieving separation. chrom-china.com

For the analysis of a given chiral compound, different chiral GC columns are typically screened to find the one that provides the best resolution. nih.govchrom-china.com Method optimization then involves adjusting parameters such as the initial oven temperature, the temperature ramp rate, and the carrier gas flow rate. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. While standard NMR spectra of enantiomers are identical, the use of chiral solvating agents or chiral shift reagents can induce diastereomeric environments, leading to distinguishable signals for each enantiomer. This allows for the determination of enantiomeric excess.

Example NMR Data for a Phenylsuccinic Acid Derivative (Product 2b)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| 1H NMR | 7.51 - 7.07 | m | - | rsc.org |

| 3.62 | d | 15.6 | rsc.org | |

| 3.41 | d | 15.6 | rsc.org | |

| 1.86 | s | - | rsc.org | |

| 13C NMR | 176.1, 174.4, 143.7, 141.7, 138.9, 133.5, 130.0, 129.7, 128.8, 128.3, 127.7, 126.4, 58.7, 45.0, 22.0 | - | - | rsc.org |

Note: Data for a related phenylsuccinic acid derivative, not this compound.

NMR can also be used for mechanistic probing by monitoring the reaction progress over time, identifying intermediates, and determining kinetic parameters.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. harvard.edu This technique is particularly useful for determining the absolute configuration of a chiral compound by comparing the experimental CD spectrum with that predicted by theoretical calculations or with the spectrum of a known standard. nih.govmdpi.com

The shape and sign of the Cotton effects in a CD spectrum are characteristic of the stereochemistry of the molecule. nih.gov For many chiral molecules, enantiomers give mirror-image CD spectra. nih.gov The absolute configuration can be assigned by correlating the observed CD spectrum with the calculated spectrum for a specific enantiomer. mdpi.comrsc.org The analysis of the CD spectra of related compounds, such as those with a naphthalene (B1677914) chromophore, has been interpreted using vibronic coupling theory to understand the spectral features. nih.gov

While a specific CD spectrum for this compound is not available, it is expected to exhibit characteristic Cotton effects in the UV region corresponding to the electronic transitions of the phenyl chromophore and the carbonyl groups of the esters. The sign and intensity of these effects would be directly related to its (S)-configuration.

X-ray Crystallography for Solid-State Stereochemical Analysis

X-ray crystallography provides unambiguous determination of the absolute stereochemistry of a molecule in the solid state by mapping the electron density of a single crystal. nih.govnih.gov This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms, confirming the connectivity and stereoconfiguration of the chiral center.

While a crystal structure for this compound is not publicly available, the structures of related compounds have been determined. For example, the crystal structure of piperine-succinic acid cocrystals has been analyzed using powder X-ray diffraction (PXRD) to confirm the formation of a new crystalline phase. researchgate.net Similarly, the crystal structures of other dimethyl esters have been reported, providing insight into the packing and conformation of such molecules in the solid state. researchgate.net The analysis of a single crystal of a pyran-2-carboxylic acid derivative revealed that it exists as a racemate of two enantiomeric stereoisomers. researchgate.net

The general workflow for X-ray crystallographic analysis involves:

Crystal Growth: Obtaining a high-quality single crystal of the compound.

Data Collection: Exposing the crystal to X-rays and collecting the diffraction data.

Structure Solution and Refinement: Processing the diffraction data to generate an electron density map and refine the atomic positions.

Mass Spectrometry Techniques for Reaction Monitoring and Intermediate Detection

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. purdue.edu It is widely used for monitoring reaction progress, identifying products, and detecting reaction intermediates. nih.gov Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules directly from solution, making it ideal for online reaction monitoring. purdue.edu

In the context of the synthesis of this compound, ESI-MS can be used to:

Monitor Reaction Progress: By taking aliquots from the reaction mixture at different time points, one can monitor the disappearance of the starting materials and the appearance of the product ion corresponding to dimethyl 2-phenylsuccinate.

Detect Intermediates: The high sensitivity of mass spectrometry may allow for the detection of short-lived, low-concentration reaction intermediates, providing valuable mechanistic insights.

Confirm Product Identity: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the product, which can be used to confirm its elemental composition. rsc.org

For example, an LC/ESI/MS method was developed for the analysis of hepatotoxic cyclic peptides, demonstrating the utility of this technique in complex biological matrices. nih.gov Similarly, LC-ESI-MS has been used to analyze reaction mixtures of methylglyoxal (B44143) with various reagents. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenylsuccinic acid |

| D-Isobutyl tartrate |

| hydroxypropyl-β-cyclodextrin |

| Piperine |

Q & A

[Basic] What synthetic methods are used to prepare (S)-Dimethyl 2-phenylsuccinate, and how is enantiopurity validated?

Answer: The compound is synthesized via enantioselective β-protonation or oxidative rearrangement. For example, (E)-ethyl 4-oxo-2-phenylbut-2-enoate reacts with methanol under catalytic conditions to yield 1-ethyl 4-methyl (S)-2-phenylsuccinate (99% yield) after flash chromatography (8% acetone/hexanes) . Enantiopurity is confirmed using optical rotation values (compared to literature data) and X-ray crystallography. The Flack parameter (e.g., -0.0033 in derivatives) and chiral shift reagents like (+)-Eu(hfc)³ in ¹H NMR are critical for stereochemical validation .

[Basic] What spectroscopic techniques characterize this compound, and what key data are observed?

Answer:

- ¹H NMR : Peaks at δ 7.27–7.32 (aryl protons), δ 3.67 (methoxy group), and δ 3.20/2.66 (diastereotopic CH₂ protons) confirm the structure .

- IR : A strong carbonyl stretch at ~1730 cm⁻¹ indicates ester functionality .

- X-ray crystallography : Resolves bond lengths (e.g., C-O = 1.34 Å) and absolute configuration via Flack parameter analysis .

[Advanced] How can X-ray crystallography resolve contradictions in reported stereochemical assignments?

Answer: Discrepancies in stereochemistry arise from incomplete chiral resolution or misassigned optical rotations. Single-crystal X-ray diffraction (e.g., using synchrotron radiation at 99.88 K) provides unambiguous confirmation. For example, the Flack parameter (-0.0033) in derivative 4-(4-bromobenzyl) 1-ethyl (S)-2-phenylsuccinate confirms the (S)-configuration with a GOF of 1.071 . This method is superior to chemical correlation or NMR-based approaches when sample purity is questionable .

[Advanced] What catalytic systems enhance enantioselectivity in this compound synthesis?

Answer: Cooperative catalysis strategies, such as thiourea/achiral base systems, enable β-protonation with >90% enantiomeric excess (ee) . Palladium/aryl α-diimine catalysts (with benzoquinone oxidants) also show promise for analogous succinate esters, achieving 78% yield via C-H activation . Key parameters include solvent polarity (e.g., dichloromethane), temperature (-40°C), and catalyst loading (5–10 mol%) .

[Basic] How are melting points and chromatographic purity optimized for this compound?

Answer: Recrystallization from ethyl acetate/hexane mixtures improves purity, yielding a sharp melting point (56–57°C vs. literature 57.5–58.5°C) . Flash chromatography (silica gel, acetone/hexanes) removes diastereomeric impurities, with Rf = 0.5 in 5:95 ethyl acetate/hexane .

[Advanced] What role does this compound play in photoluminescent materials?

Answer: As a ligand in Ln-MOFs (e.g., Sm/Eu/Gd frameworks), it enhances photoluminescence by sensitizing lanthanide ions via antenna effects. The rigid 2D layered structure improves stability, with emission lifetimes >1 ms observed in thin-film applications .

[Advanced] How can computational methods guide reaction design for this compound derivatives?

Answer: DFT calculations predict thermodynamic favorability (ΔG < -20 kcal/mol for key steps) and transition-state geometries. For example, β-protonation steps are exothermic, favoring (S)-enantiomers under kinetic control . Simulations also optimize solvent effects (e.g., THF vs. DCM) on ee .

[Basic] What analytical challenges arise in quantifying trace impurities in this compound?

Answer: Diastereomers or unreacted intermediates (e.g., 2-phenylsuccinic acid) co-elute in HPLC. Using chiral columns (Chiralpak IA) with hexane/isopropanol gradients (90:10) resolves enantiomers, while LC-MS (ESI+) detects impurities at <0.1% levels .

[Advanced] How do solvent systems affect the catalytic asymmetric synthesis of this compound?

Answer: Polar aprotic solvents (e.g., DCM) stabilize ion-pair intermediates, increasing ee. In contrast, nonpolar solvents (toluene) reduce reaction rates. Methanol as a nucleophile requires stoichiometric excess (10 eq.) to prevent racemization .

[Advanced] What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT) : In-line IR monitors reaction progression (carbonyl peak disappearance) .

- Crystallization control : Seeding with enantiopure crystals ensures consistent polymorph formation .

- Catalyst recycling : Immobilized chiral catalysts (e.g., silica-supported thiourea) reduce costs and waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.